molecular formula C28H38N4O7S · C6H13N B612918 Z-Arg(Pmc)-OH.CHA CAS No. 112160-33-5

Z-Arg(Pmc)-OH.CHA

Cat. No.: B612918
CAS No.: 112160-33-5
M. Wt: 673.87
InChI Key:
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Description

Z-Arg(Pmc)-OH.CHA, also known as Z-Arginine(Pmc)-OH.CHA, is a compound used in peptide synthesis. It is a derivative of arginine, an amino acid, and is often utilized in the field of organic chemistry for the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a Z (benzyloxycarbonyl) group and a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, which serve as protecting groups to prevent unwanted reactions during synthesis.

Biochemical Analysis

Biochemical Properties

Z-Arg(Pmc)-OH.CHA plays a crucial role in biochemical reactions, particularly as a substrate for specific enzymes. It interacts with enzymes such as cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation . The interaction between this compound and cathepsin B is characterized by the cleavage of the peptide bond, leading to the release of specific fragments that can be measured to assess enzyme activity. This compound also interacts with other proteases, including trypsin and papain, which further highlights its versatility in biochemical assays .

Cellular Effects

This compound influences various cellular processes, including protein degradation, cell signaling, and gene expression. In cellular environments, this compound can modulate the activity of cathepsin B, leading to changes in protein turnover and degradation . Additionally, this compound has been shown to affect cell signaling pathways by altering the activity of proteases involved in signal transduction. This modulation can impact gene expression and cellular metabolism, ultimately influencing cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. Upon binding to cathepsin B, this compound undergoes cleavage, resulting in the release of peptide fragments . This cleavage event is crucial for the activation or inhibition of downstream signaling pathways. The compound’s structure allows it to fit into the active site of the enzyme, facilitating the catalytic process. Additionally, this compound can inhibit or activate other proteases, depending on its concentration and the specific enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experiments without significant loss of activity . Over extended periods, this compound may degrade, leading to reduced efficacy in biochemical assays. Long-term effects on cellular function have been observed, with changes in protein degradation and cell signaling pathways becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruption of cellular processes and potential toxicity to specific tissues . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with proteases such as cathepsin B, trypsin, and papain . These interactions can influence metabolic flux and the levels of specific metabolites within cells. The compound’s role in protein degradation pathways highlights its importance in maintaining cellular homeostasis and regulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can impact its overall efficacy and the extent of its interactions with target enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within lysosomes and other acidic compartments . This localization is crucial for its activity, as it allows the compound to interact with lysosomal proteases such as cathepsin B. Additionally, targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its specificity and efficacy in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg(Pmc)-OH.CHA typically involves the protection of the arginine amino group with the Z group and the side chain with the Pmc group. The process begins with the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The protected arginine is then reacted with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride to protect the side chain. The final product is obtained after purification through techniques such as crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Arg(Pmc)-OH.CHA undergoes various chemical reactions, including:

    Deprotection Reactions: The removal of the Z and Pmc protecting groups under specific conditions.

    Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound are peptides with specific sequences, where the arginine residue is incorporated into the peptide chain. The deprotection reactions yield free arginine residues that can participate in further peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Arg(Pmc)-OH.CHA is unique due to the use of the Pmc group, which provides greater stability and resistance to acidic conditions compared to other protecting groups. This makes it particularly useful in the synthesis of peptides that require harsh reaction conditions .

Properties

IUPAC Name

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGDQOQWHFITA-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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